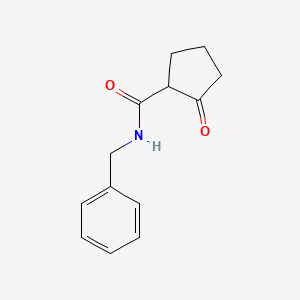

N-benzyl-2-oxocyclopentanecarboxamide

Vue d'ensemble

Description

N-benzyl-2-oxocyclopentanecarboxamide: is an organic compound with the molecular formula C₁₃H₁₅NO₂ It is a derivative of cyclopentanecarboxamide, where the nitrogen atom is substituted with a benzyl group and the cyclopentane ring contains a ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-benzyl-2-oxocyclopentanecarboxamide typically begins with cyclopentanone and benzylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol to ensure complete conversion of reactants to the desired product.

Industrial Production Methods:

- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-benzyl-2-oxocyclopentanecarboxamide can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-benzyl-2-oxocyclopentanecarboxamide has shown promising results in anticancer research. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including colon cancer (HT29) and prostate cancer (DU145) cells. For instance, the compound's structural modifications have been linked to enhanced potency against these cell lines, demonstrating its potential as a lead compound for drug development .

Mechanism of Action

Research suggests that this compound may induce apoptosis through the activation of apoptotic pathways while inhibiting anti-apoptotic proteins. This dual action could be crucial for developing effective cancer therapies .

Synthesis and Catalysis

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in the synthesis of pharmaceuticals, facilitating the production of enantiomerically pure drugs. This is particularly important in drug development, where the efficacy and safety of enantiomers can differ significantly .

Catalyst-Free Methodologies

Recent advancements have highlighted the use of this compound in catalyst-free methodologies for synthesizing organic compounds. These approaches are gaining traction due to their sustainability and efficiency, aligning with modern green chemistry principles .

Material Science

Development of Advanced Materials

this compound is utilized in creating polymers with tailored properties for applications in coatings and adhesives. Its ability to modify polymer characteristics makes it a valuable component in material science research .

Biochemical Research

Investigating Enzyme Mechanisms

In biochemical studies, this compound is employed to explore enzyme mechanisms and interactions. Such investigations can lead to insights that inform drug discovery and the development of new therapeutic agents .

-

Anticancer Efficacy Study

A study conducted on the cytotoxicity of this compound derivatives demonstrated significant activity against human cancer cell lines, suggesting its potential as a therapeutic agent. The study utilized MTT assays to quantify cell viability post-treatment, revealing IC50 values indicative of strong anticancer properties . -

Sustainable Synthesis Research

Research focusing on catalyst-free synthesis methodologies highlighted the efficiency of using this compound in organic reactions. The findings support the compound's role in advancing sustainable chemistry practices while maintaining high yields and purity levels .

Mécanisme D'action

The mechanism of action of N-benzyl-2-oxocyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

N-benzyl-2-oxocyclohexanecarboxamide: Similar structure but with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.

N-benzyl-2-oxocyclopentaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.

N-benzyl-2-oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness:

- N-benzyl-2-oxocyclopentanecarboxamide is unique due to its specific combination of a benzyl group, a ketone functional group, and a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

N-benzyl-2-oxocyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant effects, potential as a chemokine receptor modulator, and anticancer activities.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant effect. Research indicates that derivatives of this compound exhibit potent anticonvulsant properties, particularly in models of induced seizures.

Key Findings:

- In a study involving various derivatives, compounds such as N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED50 (effective dose for 50% response) of 8.3 mg/kg in mice during the maximal electroshock-induced seizure test, which is comparable to the standard anticonvulsant drug phenytoin (ED50 = 6.5 mg/kg) .

- The stereochemical configuration impacts efficacy; for instance, the (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide exhibited an ED50 of 4.5 mg/kg , while the (S)-isomer showed significantly reduced activity with an ED50 exceeding 100 mg/kg .

Modulation of Chemokine Receptors

This compound has also been identified as a modulator of chemokine receptors, particularly CCR2. This receptor plays a crucial role in inflammatory responses and immune system regulation.

Therapeutic Implications:

- Compounds related to this compound are being investigated for their ability to inhibit monocyte recruitment to inflammatory sites, which may be beneficial in treating conditions such as rheumatoid arthritis and asthma .

- The modulation of CCR2 can potentially lead to reduced inflammation and improved outcomes in autoimmune diseases by impairing monocyte infiltration into affected tissues .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties, particularly through its effects on specific cancer cell lines.

Case Studies:

- A recent study explored the anticancer effects of a related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine, which demonstrated significant inhibitory activity against EGFR kinase, a common target in cancer therapy .

- The compound's ability to inhibit cell proliferation was tested on various cancer cell lines, showing promising results that warrant further investigation into its mechanisms and efficacy .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

Propriétés

IUPAC Name |

N-benzyl-2-oxocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-4-7-11(12)13(16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVBITZFJGUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472870 | |

| Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-86-2 | |

| Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.